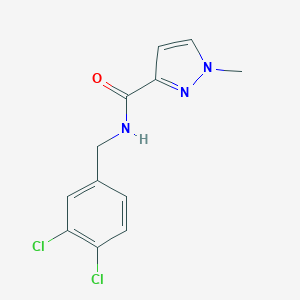
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide, also known as CFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CFMP belongs to the class of pyrazole-based compounds, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The exact mechanism of action of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and nitric oxide. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been shown to activate the opioid receptor, which is involved in the modulation of pain perception.
Biochemical and Physiological Effects
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been found to reduce the production of nitric oxide, which is involved in the pathogenesis of various inflammatory diseases. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to exhibit analgesic activity in animal models of pain. It has been found to reduce the nociceptive response in the formalin test and the acetic acid-induced writhing test. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been studied for its potential antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in the field of medicine, and its mechanisms of action are well understood. However, there are also some limitations associated with 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been found to exhibit poor solubility in aqueous solutions, which may limit its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide. One potential direction is the development of novel analogs of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide with improved bioavailability and reduced cytotoxicity. Another potential direction is the study of the potential antitumor activity of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide in animal models of cancer. Further studies are also needed to elucidate the exact mechanism of action of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide and its potential applications in the treatment of inflammatory diseases and pain. Additionally, the potential use of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide as a diagnostic tool for cancer detection and treatment monitoring should be explored.
Synthesemethoden
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of 4-fluoro-2-methylphenyl hydrazine with 4-chloro-3-oxobutanoyl chloride in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide. Another method involves the reaction of 4-fluoro-2-methylphenyl hydrazine with ethyl 4-chloro-3-oxobutanoate in the presence of triethylamine, followed by the hydrolysis of the ester group with sodium hydroxide to obtain 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. It has also been found to reduce the production of nitric oxide, which is involved in the pathogenesis of various inflammatory diseases. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to exhibit analgesic activity in animal models of pain. It has been found to reduce the nociceptive response in the formalin test and the acetic acid-induced writhing test. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been studied for its potential antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells.
Eigenschaften
Produktname |
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide |
|---|---|
Molekularformel |
C11H9ClFN3O |
Molekulargewicht |
253.66 g/mol |
IUPAC-Name |
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C11H9ClFN3O/c1-6-4-7(13)2-3-9(6)15-11(17)10-8(12)5-14-16-10/h2-5H,1H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
CCSKFBCFPWHSBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C=NN2)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C=NN2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)

![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)



![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)
![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)



![2-{[(2-Chlorophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B213615.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide](/img/structure/B213616.png)
![5-methyl-N'-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide](/img/structure/B213620.png)